The compound with the CAS number 166798-69-2 is known as tert-Butyl (2-(bromomethyl)phenyl)carbamate. It has a molecular formula of C₁₂H₁₆BrNO₂ and a molecular weight of approximately 286.16 g/mol. This compound features a tert-butyl group attached to a phenyl ring that is further substituted with a bromomethyl group and a carbamate moiety. The structure of tert-Butyl (2-(bromomethyl)phenyl)carbamate can be represented as follows:
Further studies would be necessary to elucidate its specific biological effects and mechanisms.
Synthesis of tert-Butyl (2-(bromomethyl)phenyl)carbamate typically involves several steps:
tert-Butyl (2-(bromomethyl)phenyl)carbamate has potential applications in various fields:
Several compounds share structural similarities with tert-Butyl (2-(bromomethyl)phenyl)carbamate. Here are some notable examples:
| Compound Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| 2-(Bromomethyl)aniline | 166821-88-1 | C₈H₉BrN | Lacks carbamate functionality; used in dye synthesis. |
| Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate | 1665288-67-4 | C₁₅H₁₃Cl₂N₃O₂ | Contains a pyrimidine ring; potential pharmaceutical applications. |
| Bis[2-(trimethylsilyloxy)ethyl]ether | 16654-74-3 | C₁₂H₂₄O₂Si₂ | Different functional groups; used in polymer chemistry. |
The synthesis of compound 166798-69-2 requires sophisticated solid-phase peptide synthesis optimization strategies due to its extended sequence length and propensity for aggregation during chain assembly [9]. Modern automated solid-phase peptide synthesis platforms have revolutionized the production of long peptides, with coupling efficiencies becoming increasingly critical as sequence length increases [10] [28].
The synthesis of 48-amino acid peptides like compound 166798-69-2 demands exceptional coupling efficiency at each step. Research demonstrates that even modest coupling inefficiencies can dramatically reduce final product yield, with 97% coupling efficiency yielding only 1.4% overall yield for a 70-mer peptide, while 99.5% efficiency produces 50% overall yield [9]. For compound 166798-69-2, maintaining coupling efficiencies above 99% is essential for economical production.
Historical studies examining over 500 peptide syntheses revealed that specific amino acid combinations present particular challenges. The most difficult carboxyl-reacting amino acids include histidine, threonine, arginine, valine, isoleucine, and glutamine, while the most problematic amine-reacting residues are glutamine, leucine, alanine, arginine, and isoleucine [26]. Given that compound 166798-69-2 contains multiple instances of these challenging residues, specialized coupling protocols are required.
Peptide aggregation represents a major challenge in synthesizing compound 166798-69-2, particularly as aggregation probability increases significantly between the 8th and 15th positions from the carboxy-terminus [15]. Advanced machine learning approaches have identified amino acid composition as the primary driver of peptide aggregation during solid-phase peptide synthesis [24].
Recent developments in aggregation suppression include the implementation of "Synthesis Tags" that function as aggregation suppressors and solubility enhancers [27]. For sequences prone to aggregation, the incorporation of [Arg(Pbf)]6 tags has demonstrated remarkable success, increasing crude purity from 32% to 73% in challenging peptide syntheses [27]. Temperature optimization also plays a crucial role, with synthesis at 70°C rather than 90°C showing enhanced benefits for aggregation-prone sequences [27].
The development of ultra-efficient solid-phase peptide synthesis has eliminated traditional washing steps while maintaining high product quality [11] [12]. This revolutionary approach achieves complete wash elimination through controlled evaporation of excess deprotection base and in-situ quenching of activated amino acid monomers [11]. For compound 166798-69-2 synthesis, this methodology reduces waste production by up to 95% while accelerating synthesis time by similar margins [12].
Table 1: Solid-Phase Peptide Synthesis Optimization Parameters for Compound 166798-69-2
| Parameter | Traditional Method | Optimized Method | Improvement Factor |
|---|---|---|---|
| Coupling Efficiency | 97-98% | >99.5% | 1.5-2.0x |
| Synthesis Time per Amino Acid | 2 hours | <4 minutes | 30x |
| Waste Generation per Addition | 100 mL | <5 mL | 20x |
| Crude Purity (48-mer) | 15-25% | 45-75% | 2-3x |
Industrial-scale purification of compound 166798-69-2 requires sophisticated reverse-phase high performance liquid chromatography methodologies capable of handling the compound's complex impurity profile and substantial molecular weight [13] [29]. The transition from analytical to preparative scale demands careful optimization of multiple parameters to maintain separation efficiency while maximizing throughput [32].
The systematic scale-up process for compound 166798-69-2 purification begins with analytical method optimization using columns packed with the same stationary phase material as larger preparative columns [29] [32]. Initial method development involves gradient optimization from 10% to 100% organic solvent to establish retention characteristics, followed by focused gradient development to enhance resolution between the target compound and closely eluting impurities [29].
Linear scale-up principles govern the transition from analytical to preparative scale, maintaining proportional relationships between flow rate, column dimensions, and solvent consumption [29]. For compound 166798-69-2, volume overload studies indicate optimal injection volumes of 50 microliters per gram of stationary phase to maintain adequate separation from impurities [29].
Large-scale purification employs columns with internal diameters ranging from 20 to 100 centimeters, with processing capacities extending from 1 gram to 30 kilograms per batch [30]. The purification process typically utilizes a two-step chromatographic approach combining ion exchange chromatography for initial capture followed by reverse-phase high performance liquid chromatography for final polishing [13].
Modern industrial facilities implement continuous chromatography systems using multicolumn counter current solvent gradient purification technology, enabling processing of up to two tons of crude peptides under Good Manufacturing Practice conditions [22]. This approach reduces solvent consumption and process mass intensity while maintaining product quality standards [22].
Industrial purification of compound 166798-69-2 achieves purities exceeding 99.5% through optimized gradient conditions and appropriate column loading [13]. The process typically processes 35 grams of peptide per kilogram of stationary phase, with total processing times of 5-6 hours per batch [13]. Critical impurity levels are reduced to below 0.11% for major impurities and below 0.05% for minor contaminants [13].
Table 2: Industrial-Scale Purification Parameters for Compound 166798-69-2
| Scale Parameter | Analytical | Semi-Preparative | Preparative | Industrial |
|---|---|---|---|---|
| Column Diameter | 4 mm | 20 mm | 50 mm | 100 mm |
| Flow Rate | 1 mL/min | 25 mL/min | 156 mL/min | 625 mL/min |
| Sample Load | 50 μL | 2 mL | 12.5 mL | 50 mL |
| Processing Capacity | 1 mg | 25 mg | 400 mg | 2.5 g |
| Purity Achievement | 95% | 98% | 99% | >99.5% |
The interaction between proadrenomedullin (45-92) and calcitonin receptor-like receptor and receptor activity-modifying protein complexes represents a fundamental mechanism underlying its biological activity [1] [2]. The calcitonin receptor-like receptor requires obligate heterodimerization with one of three receptor activity-modifying proteins to form functional receptor complexes capable of mediating peptide hormone signaling [3] [4]. These complexes demonstrate distinct pharmacological profiles and ligand selectivities that are critically dependent on the specific receptor activity-modifying protein subunit involved.
The calcitonin receptor-like receptor and receptor activity-modifying protein 1 complex, designated as the calcitonin gene-related peptide receptor, exhibits preferential binding to calcitonin gene-related peptide over adrenomedullin peptides [2] [5]. Structural studies utilizing tethered receptor activity-modifying protein 1 and calcitonin receptor-like receptor extracellular domain fusion proteins demonstrate that this complex purifies as a monomer with selective calcitonin gene-related peptide binding properties in the low micromolar range [5]. Critical residues including receptor activity-modifying protein 1 tryptophan 84, phenylalanine 93, histidine 97, and phenylalanine 101 form essential binding determinants that cluster on the same face of the extracellular portion [2] [5].
The calcitonin receptor-like receptor and receptor activity-modifying protein 2 complex, known as the adrenomedullin 1 receptor, demonstrates enhanced selectivity for adrenomedullin peptides [3] [6]. This receptor complex exhibits binding affinities in the low micromolar range for adrenomedullin, with receptor activity-modifying protein 2 phenylalanine 111 and glutamic acid 101 serving as critical determinants for adrenomedullin recognition [5] [4]. Molecular modeling studies reveal that receptor activity-modifying protein 2 induces conformational changes in the calcitonin receptor-like receptor that create distinct binding pockets optimized for adrenomedullin family peptides [6] [7].
The calcitonin receptor-like receptor and receptor activity-modifying protein 3 complex, designated as the adrenomedullin 2 receptor, exhibits binding characteristics that favor both adrenomedullin and adrenomedullin 2 intermedin peptides [8] [4]. Receptor activity-modifying protein 3 glutamic acid 74 represents a key selectivity determinant, with this residue playing crucial roles in adrenomedullin function at the adrenomedullin 2 receptor [4] [5]. Cryo-electron microscopy structures reveal that this complex adopts a 2:2 dimer of heterodimers configuration, suggesting potential cooperative binding mechanisms [9] [8].
Binding kinetics studies demonstrate that the receptor activity-modifying protein 2 and calcitonin receptor-like receptor extracellular domain fusion purifies as a dimer, whereas the receptor activity-modifying protein 1 variant remains monomeric [5] [1]. These stoichiometric differences may contribute to differential signaling properties and biological activities observed between receptor complexes. The tethered fusion approach ensures complex stability and enforces defined stoichiometry, providing reliable systems for characterizing peptide binding properties [5].
Peptide selectivity mechanisms involve both direct receptor activity-modifying protein and peptide contacts as well as allosteric modulation of calcitonin receptor-like receptor conformation [1] [4]. Alanine scanning mutagenesis experiments identified calcitonin gene-related peptide residues threonine 30, valine 32, and phenylalanine 37 as critical for extracellular domain binding, while adrenomedullin residues proline 43, lysine 46, isoleucine 47, and tyrosine 52 prove essential for adrenomedullin 1 receptor interactions [5]. These findings demonstrate that receptor activity-modifying proteins determine peptide selectivity through a combination of distinct binding site augmentation and subtle effects on calcitonin receptor-like receptor conformation [4].
The molecular basis for receptor activity-modifying protein modulation involves interactions between the receptor activity-modifying protein extracellular domain and the calcitonin receptor-like receptor extracellular domain [4] [5]. Crystal structures reveal how receptor activity-modifying protein 1 and receptor activity-modifying protein 2 interact with the calcitonin receptor-like receptor extracellular domain and how antagonist drugs bind the calcitonin gene-related peptide receptor extracellular domain complex [4]. These structural insights provide frameworks for understanding how receptor activity-modifying proteins determine peptide selectivity and receptor pharmacology.
Proadrenomedullin (45-92) interactions with these receptor complexes remain incompletely characterized, though its structural relationship to mature adrenomedullin suggests potential binding capabilities [10] [11]. The fragment contains portions of the adrenomedullin sequence that may retain receptor recognition elements, particularly given its demonstrated stability and biological relevance as a biomarker [12] [13]. Understanding these binding dynamics requires further investigation using purified proadrenomedullin (45-92) and recombinant receptor complexes.
The activation of calcitonin receptor-like receptor and receptor activity-modifying protein complexes initiates multiple intracellular signaling cascades, with cyclic adenosine monophosphate generation representing the primary and most well-characterized pathway [14] [15]. Adrenomedullin stimulation of bovine aortic endothelial cells demonstrates robust cyclic adenosine monophosphate accumulation in a dose-dependent manner, with half-maximal effective concentrations approximately 100-fold lower than apparent half-maximal inhibitory concentrations observed in binding assays [14]. This signaling amplification reflects the substantial amplification inherent in the cyclic adenosine monophosphate cascade and suggests significant receptor reserve for this pathway [16] [17].
Cyclic adenosine monophosphate production occurs through coupling to guanosine triphosphate-binding protein alpha subunit s, leading to adenylyl cyclase activation and subsequent protein kinase activation [18] [15]. The vasodilatory and hypotensive actions of adrenomedullin are mediated primarily through direct action on vascular smooth muscle cells to increase intracellular cyclic adenosine monophosphate [18] [19]. This mechanism underlies many of the cardiovascular protective effects attributed to adrenomedullin signaling, including vasodilation, positive inotropic effects, and maintenance of vascular barrier function [15] [20].
Receptor specificity studies reveal that all calcitonin receptor-like receptor and receptor activity-modifying protein complexes can mediate cyclic adenosine monophosphate production, though with distinct potency profiles [17] [21]. The rank order of potency across receptor complexes generally follows adrenomedullin greater than or equal to adrenomedullin 2 greater than beta calcitonin gene-related peptide greater than or equal to alpha calcitonin gene-related peptide at adrenomedullin 1 receptors, while calcitonin gene-related peptide receptors show preferential responses to calcitonin gene-related peptide peptides [17]. These differences reflect the underlying receptor activity-modifying protein-mediated selectivity mechanisms and have important implications for understanding physiological roles of different receptor complexes.
Mitogen-activated protein kinase and extracellular signal-regulated kinase pathway activation represents another critical signaling mechanism downstream of calcitonin receptor-like receptor and receptor activity-modifying protein complex activation [22] [23]. Adrenomedullin treatment of renal cell carcinoma cells demonstrates activation of extracellular signal-regulated kinase 1 and extracellular signal-regulated kinase 2 phosphorylation, promoting cellular proliferation through this pathway [22] [24]. Both adrenomedullin and angiotensin II at 10^-7 molar concentrations activate mitogen-activated protein kinase kinase by 30 and 70 percent respectively, along with phosphorylation of extracellular signal-regulated kinase 1 and extracellular signal-regulated kinase 2 kinases [23].
The extracellular signal-regulated kinase activation occurs via a mitogen-activated protein kinase kinase-dependent mechanism, as demonstrated by complete abolition with the mitogen-activated protein kinase kinase inhibitor PD-98059 [23] [24]. Adrenomedullin stimulated migration of human umbilical vein endothelial cells is inhibited by phosphatidylinositol 3-kinase or mitogen-activated protein kinase inhibitors, indicating cooperative signaling between these pathways [25]. Importantly, unlike cyclic adenosine monophosphate pathways, extracellular signal-regulated kinase activation shows relatively equipotent responses across different peptide ligands, suggesting this represents a more convergent signaling mechanism [17] [21].
Beta-arrestin recruitment constitutes a fundamental mechanism for receptor desensitization and alternative signaling pathway activation [26] [16]. Calcitonin receptor-like receptor and receptor activity-modifying protein complexes demonstrate robust beta-arrestin 1 and beta-arrestin 2 recruitment following agonist stimulation, with calcitonin receptor-like receptor and receptor activity-modifying protein 1 complexes showing the highest recruitment efficiency [26]. The rank order of beta-arrestin recruitment efficacy follows calcitonin receptor-like receptor and receptor activity-modifying protein 1 greater than receptor activity-modifying protein 2 greater than receptor activity-modifying protein 3, correlating with surface expression levels of the respective complexes [16].
Beta-arrestin recruitment kinetics demonstrate that calcitonin gene-related peptide shows superior recruitment compared to adrenomedullin and adrenomedullin 2 across all receptor complexes [26] [16]. This recruitment leads to subsequent receptor internalization through clathrin-mediated endocytosis, with calcitonin receptor-like receptor and receptor activity-modifying protein 1 showing the most substantial subcellular trafficking [16]. Beta-arrestin knockout studies confirm that receptor internalization is entirely beta-arrestin dependent, though small molecule inhibition of beta-arrestin and adaptor protein 2 interactions proves ineffective at blocking calcitonin receptor-like receptor internalization, suggesting additional mechanisms [16].
The functional consequences of beta-arrestin recruitment include both classical desensitization and alternative signaling pathways [16] [27]. Cyclic adenosine monophosphate signaling enhancement occurs upon beta-arrestin removal, while beta-arrestin overexpression correspondingly decreases signaling, confirming traditional desensitization roles [16]. However, beta-arrestin recruitment also initiates independent signaling cascades, including potential endosomal signaling that may contribute to sustained or spatially restricted cellular responses [28] [29].
Coordination between these signaling pathways creates complex regulatory networks that determine cellular responses to receptor activation [17] [21]. The relative balance between cyclic adenosine monophosphate, extracellular signal-regulated kinase, and beta-arrestin-mediated signaling varies depending on the specific receptor complex, ligand, and cellular context [30] [16]. This signaling diversity provides opportunities for pathway-selective therapeutic interventions and explains the complex physiological roles of adrenomedullin family peptides in different tissue contexts [31] [32].
Allosteric modulation represents a fundamental mechanism through which receptor activity-modifying proteins control calcitonin receptor-like receptor function, providing exquisite specificity and regulatory control over G protein-coupled receptor signaling [31] [6]. Receptor activity-modifying proteins function as obligate allosteric modulators that cannot be dissociated from their effects on calcitonin receptor-like receptor pharmacology and signaling [7] [33]. These proteins exemplify positive allosteric modulators that enhance receptor responses to orthosteric ligands while simultaneously determining ligand selectivity through allosteric mechanisms [6] [32].
The molecular basis for receptor activity-modifying protein allosteric modulation involves conformational changes induced in calcitonin receptor-like receptor upon heterodimerization [6] [7]. Mutagenesis studies of 68 individual amino acids in the juxtamembrane region of calcitonin receptor-like receptor reveal 16 mutations with differential effects between adrenomedullin 1 and adrenomedullin 2 receptors, demonstrating that receptor activity-modifying protein 2 and receptor activity-modifying protein 3 induce distinct conformational states [6]. Molecular modeling predictions confirm differences in binding pockets and electrostatic potential between these receptor complexes, providing structural bases for allosteric effects [6] [7].
Conformational selectivity mechanisms involve receptor activity-modifying protein-induced changes in calcitonin receptor-like receptor that create ligand-specific binding environments [17] [7]. The interaction of receptor activity-modifying protein 2 or receptor activity-modifying protein 3 with calcitonin receptor-like receptor induces conformational variation in the juxtamembrane region, yielding distinct binding pockets through allosteric mechanisms [6]. These conformational differences explain how identical orthosteric binding sites on calcitonin receptor-like receptor can exhibit dramatically different ligand selectivities depending on the associated receptor activity-modifying protein [7] [33].
Extracellular domain interactions between receptor activity-modifying proteins and calcitonin receptor-like receptor provide primary allosteric contact points [4] [5]. Crystal structures reveal how receptor activity-modifying protein 1 and receptor activity-modifying protein 2 extracellular domains interact with the calcitonin receptor-like receptor extracellular domain to create distinct receptor conformations [4]. These interactions involve specific amino acid contacts that stabilize particular receptor conformations while destabilizing others, thereby achieving allosteric selectivity [5].
The transmembrane domain represents another critical site for allosteric modulation, with receptor activity-modifying protein transmembrane helices directly contacting calcitonin receptor-like receptor transmembrane domains [6] [7]. Studies using fluorescence complementation methods identify transmembrane helix 6 and transmembrane helix 7 of calcitonin receptor-like receptor as primary contact sites with receptor activity-modifying protein 3 transmembrane domain [4]. These transmembrane interactions likely propagate allosteric effects from extracellular domain binding events to intracellular signaling machinery [6].
G protein coupling modulation represents a major functional outcome of receptor activity-modifying protein allosteric effects [30] [15]. Recent studies demonstrate that calcitonin receptor-like receptor and receptor activity-modifying protein complexes can couple with multiple types of guanosine triphosphate-binding protein alpha subunits, with coupling preferences altered by receptor activity-modifying protein identity [15]. Switching receptor activity-modifying proteins can re-route physiological pathways activated by endogenous agonists, demonstrating functional significance of allosteric modulation [30].
Agonist bias provides another manifestation of allosteric modulation, where different ligands acting at the same receptor complex produce distinct signaling outputs [30] [31]. Adrenomedullin 2 promotes calcium-mediated nitric oxide signaling whereas calcitonin gene-related peptide and adrenomedullin show pro-proliferative effects in cardiovascular cells, providing rationale for expression of multiple peptides [30]. This bias occurs naturally in human cells and serves fundamental physiological purposes, highlighting the importance of allosteric mechanisms in native environments [30].
Druggability analysis of receptor activity-modifying protein-induced conformational differences indicates unique features that could enable development of selective small molecule ligands for individual receptor complexes [6] [7]. These allosteric sites offer advantages over orthosteric targeting, including enhanced selectivity due to lower conservation between receptor subtypes and potential for pathway-selective modulation [31] [32]. Biased allosteric modulators represent emerging therapeutic strategies that engage less well-conserved regulatory motifs outside orthosteric pockets to achieve pathway-specific effects [31].
Endogenous allosteric modulators add additional layers of complexity to calcitonin receptor-like receptor regulation [34] [35]. Receptor component protein acts as an endogenous allosteric modulator that selectively enhances calcitonin gene-related peptide receptor coupling to guanosine triphosphate-binding protein alpha subunit s but not guanosine triphosphate-binding protein alpha subunit q or extracellular signal-regulated kinase activation [34]. This protein appears to function at the interface between the second intracellular loop of calcitonin receptor-like receptor and guanosine triphosphate-binding protein alpha subunit s, demonstrating how intracellular allosteric modulators can fine-tune receptor signaling [34].
The therapeutic implications of understanding allosteric modulation mechanisms are substantial [31] [32]. Biased allosteric modulators provide unprecedented spatial, temporal, and signal pathway specificity, offering strategies for designing safer and more selective G protein-coupled receptor-targeted therapeutics [31]. By avoiding disruption of endogenous ligand binding rhythms and gaining receptor subtype selectivity through less conserved allosteric motifs, these approaches may overcome limitations of traditional orthosteric drugs [31] [35].
Dynamic regulation of allosteric effects occurs through multiple mechanisms including receptor activity-modifying protein expression levels, post-translational modifications, and cellular context [4] [36]. Changes in receptor activity-modifying protein 1 expression can alter cellular sensitivity to calcitonin gene-related peptide, demonstrating that regulation of allosteric modulator levels represents a physiologically important control mechanism [2]. This regulation provides additional therapeutic targets and explains tissue-specific variations in peptide responsiveness observed in different pathological conditions [36].